3-methyl-N'-octanoylbenzohydrazide
Description
3-Methyl-N'-octanoylbenzohydrazide is a benzohydrazide derivative characterized by a 3-methylbenzoyl core linked to an octanoyl hydrazide group. This compound belongs to the class of acylhydrazides, which are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
3-methyl-N'-octanoylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-5-6-7-11-15(19)17-18-16(20)14-10-8-9-13(2)12-14/h8-10,12H,3-7,11H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFLAKIJDPXVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-octanoylbenzohydrazide typically involves the reaction of 3-methylbenzohydrazide with octanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-methylbenzohydrazide+octanoyl chloride→3-methyl-N’-octanoylbenzohydrazide+HCl
The reaction is usually performed under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N’-octanoylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve more advanced techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-octanoylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The benzohydrazide core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-methyl-N’-octanoylbenzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound may exhibit pharmacological activities, making it a candidate for drug development and therapeutic research.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N’-octanoylbenzohydrazide involves its interaction with molecular targets and pathways in biological systems. The benzohydrazide core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The octanoyl side chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzohydrazides are highly dependent on the substituents attached to the hydrazide and benzoyl moieties. Below is a comparison with key analogs:
Key Observations:
- Lipophilicity: The octanoyl chain in the target compound likely enhances lipid solubility compared to aromatic substituents (e.g., quinazoline or benzylidene groups), which may improve blood-brain barrier penetration .
- Bioactivity: Quinazoline and chromene-linked analogs show marked anticancer and antimicrobial activities, suggesting that the octanoyl variant could be optimized for similar targets .
- Synthetic Flexibility: Like other benzohydrazides, the octanoyl derivative can likely be synthesized via condensation of 3-methylbenzohydrazide with octanoyl chloride, following protocols analogous to those in .
Physicochemical and Spectral Data Comparison
| Property | This compound | 3-Methyl-N'-(3-methylbenzoyl)benzohydrazide | 3-Methyl-N'-[quinazolin-4-ylidene]benzohydrazide |
|---|---|---|---|
| Melting Point | Not reported | Not reported | 256–258°C |
| ¹H-NMR (δ ppm) | Expected: ~11.7 (NH), ~2.3 (CH₃) | Not available | 11.77 (NH), 7.14–8.62 (aromatic protons) |
| LC-MS (m/z) | Theoretical: ~317 [M+1] | Not available | 279 [M+1] |
| Biological Activity | Hypothesized: Enzyme inhibition | FTO inhibition | Anticancer |
Notes:
- The octanoyl derivative’s theoretical molecular weight (C₁₆H₂₄N₂O₂) is 284.38 g/mol, but LC-MS data for similar compounds suggest deviations due to ionization patterns .
- Spectral data for analogs (e.g., IR and NMR in ) indicate characteristic peaks for NH (3200–3300 cm⁻¹) and carbonyl groups (1650–1700 cm⁻¹), which would align with the octanoyl variant.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
